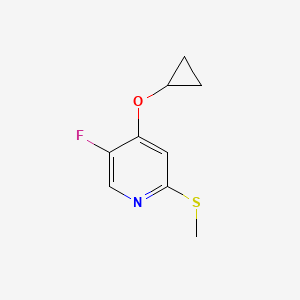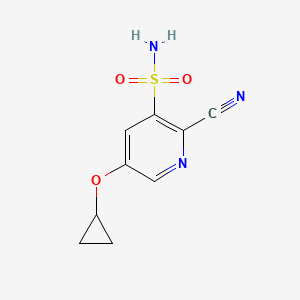
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C9H9N3O3S and a molecular weight of 239.25 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
The synthesis of 2-Cyano-5-cyclopropoxypyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, making it a streamlined and waste-reducing approach .
Chemical Reactions Analysis
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, sulfonamides are known to inhibit bacterial DNA synthesis by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the bacteria from multiplying and ultimately leads to their death .
Comparison with Similar Compounds
2-Cyano-5-cyclopropoxypyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as sulfenamides, sulfinamides, and sulfonamides . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, sulfenamides are widely used as vulcanization accelerators in the rubber industry, while sulfonamides are commonly used as antibacterial agents .
Properties
Molecular Formula |
C9H9N3O3S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-cyano-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O3S/c10-4-8-9(16(11,13)14)3-7(5-12-8)15-6-1-2-6/h3,5-6H,1-2H2,(H2,11,13,14) |
InChI Key |
WKGZULDYSNONGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


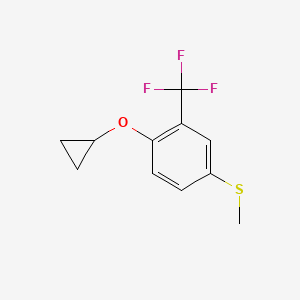
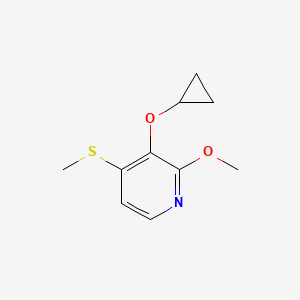
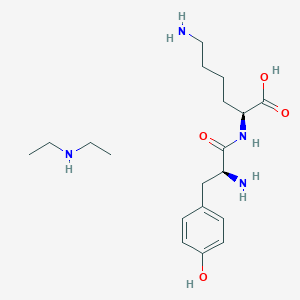
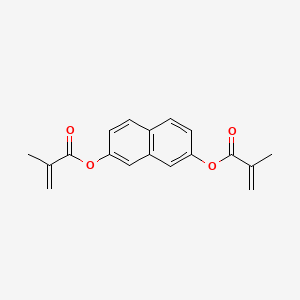
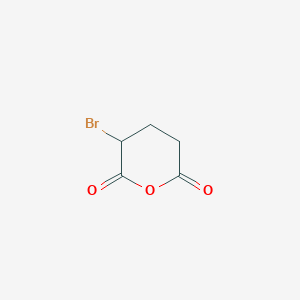
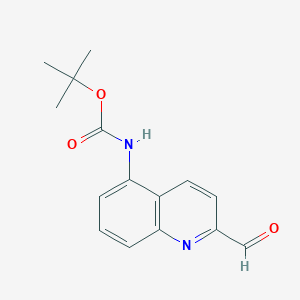
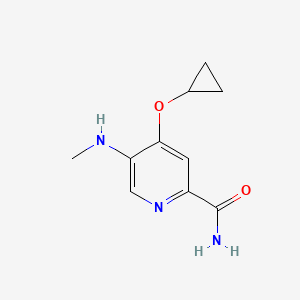
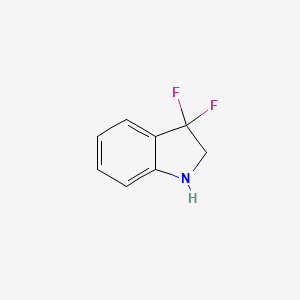
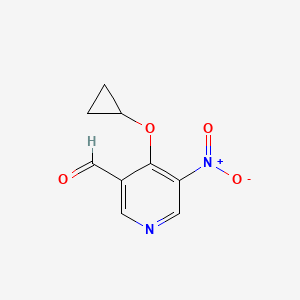
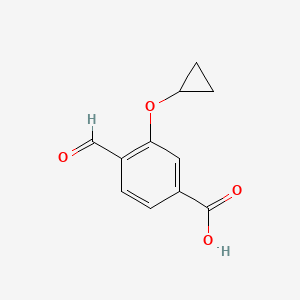
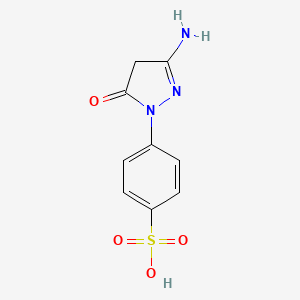
![{2-[1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl}phosphonic acid](/img/structure/B14808315.png)
